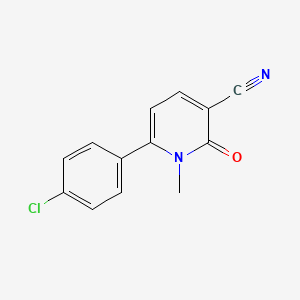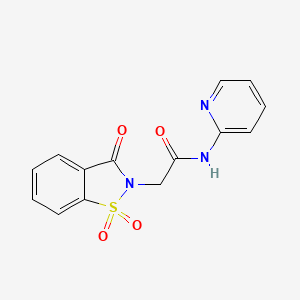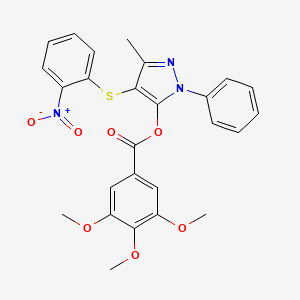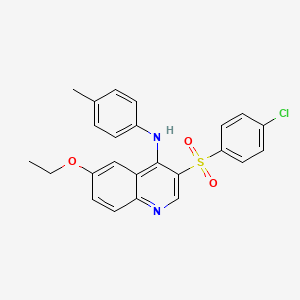![molecular formula C13H15NO4 B2828909 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid CAS No. 58898-49-0](/img/structure/B2828909.png)
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid” is an impurity of Cilostazol . It is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Physical and Chemical Properties Analysis
The compound is a solid and its color ranges from white to off-white . It has a melting point of >195°C (decomposition) . It is slightly soluble in DMSO and methanol when heated . The compound should be stored in an amber vial in a -20°C freezer .Aplicaciones Científicas De Investigación
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinoline derivatives are recognized for their diverse therapeutic potential. Initially, these compounds were known for their neurotoxic effects. However, further research unveiled their role in preventing Parkinsonism and their anticancer properties. Trabectedin, for instance, derived from a marine organism and featuring a tetrahydroisoquinoline ring, has been approved for treating soft tissue sarcomas, highlighting the anticancer drug discovery potential of such compounds. These derivatives have shown efficacy in combating diseases like cancer, malaria, and various central nervous system disorders, underscoring their versatility and potential as novel therapeutic agents (Singh & Shah, 2017).
Phenolic Acids and Their Pharmacological Significance
Chlorogenic Acid (CGA) represents another class of biologically active compounds, abundant in green coffee extracts and tea. CGA exhibits a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. Its impact on lipid and glucose metabolism suggests its potential in treating metabolic disorders such as diabetes and obesity. This highlights the importance of naturally occurring compounds with multiple functional groups, similar to 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid, in drug development and therapeutic applications (Naveed et al., 2018).
Antioxidants and Environmental Chemicals
The environmental fate and aquatic effects of various oxo-process chemicals, including derivatives with butanoic acid moieties, have been studied, revealing their rapid biodegradation in soil and water. Such studies underscore the potential environmental impact and the biodegradability of chemical compounds, including those similar to this compound. Understanding the environmental behavior of such compounds is crucial for assessing their safety and sustainability in pharmaceutical applications (Staples, 2001).
Mecanismo De Acción
As an impurity of Cilostazol, “4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid” might share similar mechanisms of action. Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Propiedades
IUPAC Name |
4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-6-3-9-8-10(4-5-11(9)14-12)18-7-1-2-13(16)17/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSYLPPPCKSEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate](/img/structure/B2828835.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2828836.png)

![Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate](/img/structure/B2828838.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)
![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828842.png)

![3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2828845.png)
![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)
